molecular formula C21H28N4O4 B13871959 (2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B13871959
M. Wt: 400.5 g/mol
InChI Key: AWOAIYAFEAFUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrrolidine ring, and a carboxylate group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine with 2,5-dioxopyrrolidin-1-yl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
  • 2,5-Dioxopyrrolidin-1-yl acrylate
  • 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile

Uniqueness

Compared to similar compounds, (2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable molecule for diverse applications in research and industry .

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O4/c1-16-17(5-4-6-18(16)23-9-2-3-10-23)15-22-11-13-24(14-12-22)21(28)29-25-19(26)7-8-20(25)27/h4-6H,2-3,7-15H2,1H3

InChI Key

AWOAIYAFEAFUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2)CN3CCN(CC3)C(=O)ON4C(=O)CCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.